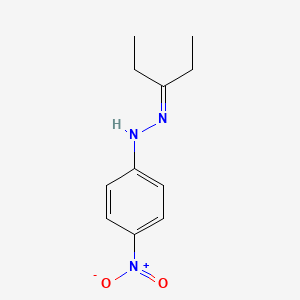
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- involves several steps, typically starting with the preparation of the piperazinedione core. This can be achieved through the cyclization of appropriate diamines with diketones under controlled conditions. The hexyl group and piperidinobenzyl substituent are then introduced through subsequent alkylation and substitution reactions. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and amines.
Aplicaciones Científicas De Investigación
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2,3-Piperazinedione, 1-hexyl-4-(p-piperidinobenzyl)- can be compared with other similar compounds, such as:
2,3-Piperazinedione: A simpler analog without the hexyl and piperidinobenzyl substituents, used in basic research and as a precursor in synthesis.
1-Butyl-2,3-piperazinedione: Another analog with a butyl group, studied for its distinct chemical and biological properties.
1-Hexyl-4-(p-(4-pyridylamino)benzyl)-2,3-piperazinedione: A structurally related compound with a pyridylamino group, highlighting the diversity of functional groups that can be introduced to the piperazinedione core.
Propiedades
Número CAS |
77917-97-6 |
|---|---|
Fórmula molecular |
C22H34ClN3O2 |
Peso molecular |
408.0 g/mol |
Nombre IUPAC |
1-hexyl-4-[(4-piperidin-1-ylphenyl)methyl]piperazine-2,3-dione;hydrochloride |
InChI |
InChI=1S/C22H33N3O2.ClH/c1-2-3-4-6-15-24-16-17-25(22(27)21(24)26)18-19-9-11-20(12-10-19)23-13-7-5-8-14-23;/h9-12H,2-8,13-18H2,1H3;1H |
Clave InChI |
JOQGDICZXAEILC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)N3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


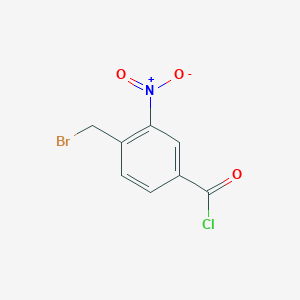
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)
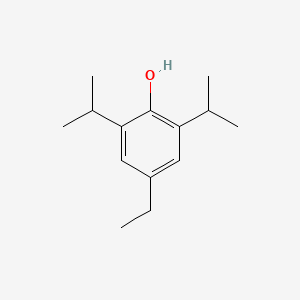

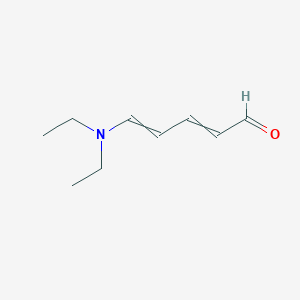
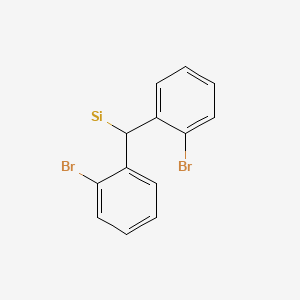
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
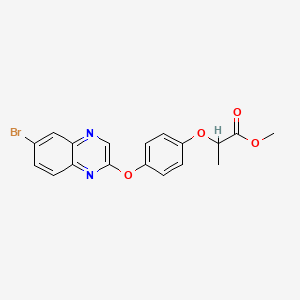




![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
